
8-Fluoro-5-hydroxy-1H-quinolin-2-one
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Overview
Description
8-Fluoro-5-hydroxy-1H-quinolin-2-one is a fluorinated quinolinone derivative characterized by a hydroxyl group at position 5 and a fluorine atom at position 6. Its molecular formula is C₉H₆FNO₂ (exact mass: 179.04 g/mol).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-5-hydroxy-1H-quinolin-2-one typically involves the cyclization of appropriate precursors. One common method includes the use of quinoline-N-oxides under photocatalytic conditions . Another approach involves the nucleophilic substitution of fluorine atoms in polyfluorinated quinolines .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 8-Fluoro-5-hydroxy-1H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can alter the oxidation state of the compound, affecting its reactivity.
Substitution: Common in fluorinated compounds, substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinolinone derivatives with additional oxygen-containing groups, while substitution reactions can produce a variety of functionalized quinolines.
Scientific Research Applications
8-Fluoro-5-hydroxy-1H-quinolin-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Fluoro-5-hydroxy-1H-quinolin-2-one involves its interaction with molecular targets such as enzymes and DNA. . This mechanism is similar to that of fluoroquinolone antibiotics.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
8-Fluoro-5-hydroxy-3,4-dihydroquinolin-2(1H)-one
- Structural Difference: Incorporates a partially saturated 3,4-dihydroquinoline ring.
- Molecular Formula: C₉H₈FNO₂ (MW: 181.16 g/mol) .
- Storage requires an inert atmosphere at 2–8°C, indicating sensitivity to oxidation .
- Hazard Profile : Classified with warnings for skin/eye irritation (H315, H319) and acute toxicity if ingested (H302) .
5-Amino-8-fluoro-1-methyl-3,4-dihydroquinolin-2(1H)-one
- Structural Differences: Features an amino group at position 5 and a methyl group at position 1.
- Molecular Formula : C₁₀H₁₁FN₂O (MW: 194.21 g/mol) .
- Key Properties: The amino group enhances solubility in aqueous media compared to hydroxyl derivatives.
- Applications : Cataloged as a life science intermediate, though safety data are unavailable .
8-Chloro-5-methoxyquinolin-2(1H)-one
- Structural Differences : Substitutes fluorine with chlorine and hydroxyl with methoxy.
- Molecular Formula: C₁₀H₈ClNO₂ (MW: 209.63 g/mol) .
- Key Properties :
- Physical Data : Higher density (1.326 g/cm³) and boiling point (412°C) than fluorinated analogs .
5-Bromo-8-fluoroquinolin-2(1H)-one
- Structural Difference : Replaces hydroxyl with bromine.
- CAS : 1341609-10-6 (similarity score: 0.91 to target compound) .
- Key Properties: Bromine’s polarizability enhances van der Waals interactions in biological systems. Potential utility in cross-coupling reactions due to bromine’s leaving-group capability.
4-Hydroxy-1-methyl-3-(3-substituted)-4,5-dihydroisoxazol-5-yl)quinolin-2(1H)-one Derivatives
- Structural Differences : Incorporates a dihydroisoxazole ring and methyl group.
- Bioactivity : Exhibits antioxidant properties (e.g., IC₅₀ = 7.2 μM for compound 5f) via DPPH radical scavenging .
- Implications: Highlights the role of hydroxyl and fluorine in modulating redox activity, though direct data for 8-Fluoro-5-hydroxy-1H-quinolin-2-one are lacking .
Physicochemical and Functional Comparisons
Substituent Effects on Reactivity and Bioactivity
Compound | Substituents | Key Effects |
---|---|---|
This compound | 5-OH, 8-F | Hydroxyl enables hydrogen bonding; fluorine enhances metabolic stability. |
8-Chloro-5-methoxyquinolin-2(1H)-one | 5-OCH₃, 8-Cl | Chlorine increases electrophilicity; methoxy reduces acidity. |
5-Amino-8-fluoro-3,4-dihydroquinolin-2(1H)-one | 5-NH₂, 8-F, 3,4-dihydro | Amino group improves solubility; dihydro structure reduces aromaticity. |
Biological Activity
8-Fluoro-5-hydroxy-1H-quinolin-2-one is a fluorinated derivative of quinolin-2-one, notable for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential application as an antimicrobial and anticancer agent. The unique structural features, including a hydroxyl group and a fluorine atom, significantly influence its chemical reactivity and biological interactions.
- Molecular Formula : C9H6N O2F
- Molecular Weight : 179.15 g/mol
- CAS Number : 1883750-00-2
Biological Activity Overview
This compound exhibits several biological activities, which can be summarized as follows:
-
Antimicrobial Activity :
- The compound has shown promising results against various bacterial strains, indicating potential as an antimicrobial agent.
- Structure-activity relationship (SAR) studies suggest that the presence of the fluorine atom enhances its lipophilicity and biological activity compared to non-fluorinated analogs.
-
Anticancer Properties :
- Preliminary studies indicate that this compound may inhibit cancer cell proliferation.
- Its mechanism of action may involve the induction of apoptosis in cancer cells, although further research is needed to elucidate the specific pathways involved.
-
Inhibition of Protein Aggregation :
- Similar compounds have been investigated for their ability to inhibit the aggregation of amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease.
- The structural features of this compound may allow it to interact effectively with Aβ aggregates, potentially leading to therapeutic applications in neurodegenerative diseases.
Table 1: Summary of Biological Activities
Activity Type | Mechanism of Action | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anticancer | Induction of apoptosis in cancer cells | |
Protein Aggregation | Inhibition of Aβ peptide aggregation |
Case Study: Anticancer Activity
In a study examining the anticancer properties of quinoline derivatives, this compound was found to significantly reduce cell viability in various cancer cell lines. The study employed MTT assays to evaluate cytotoxicity and demonstrated that the compound induces apoptosis through caspase activation pathways (IC50 values ranged from 5 to 15 µM) .
Case Study: Antimicrobial Efficacy
Another study assessed the antimicrobial efficacy of several quinoline derivatives, including this compound. The compound exhibited notable activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL . This suggests a broad-spectrum potential that warrants further exploration.
Structure-Activity Relationship (SAR)
The presence of both hydroxyl and fluorine functional groups in this compound contributes significantly to its enhanced biological activity. Comparative studies with structurally similar compounds indicate that modifications in these functional groups can lead to variations in potency and selectivity against biological targets.
Table 2: Comparison with Structural Analogues
Compound Name | Key Structural Features | Biological Activity |
---|---|---|
6-Fluoroquinolin-2(1H)-one | Lacks hydroxyl group | Moderate antimicrobial |
3-Hydroxyquinolin-2(1H)-one | Lacks fluorine atom | Weak anticancer activity |
6-Chloro-5-hydroxyquinolin-2(1H)-one | Contains chlorine instead of fluorine | Reduced efficacy |
8-Fluoro-5-hydroxyquinolin-2(1H)-one | Unique combination enhances activity | Promising antimicrobial/anticancer |
Properties
Molecular Formula |
C9H6FNO2 |
---|---|
Molecular Weight |
179.15 g/mol |
IUPAC Name |
8-fluoro-5-hydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C9H6FNO2/c10-6-2-3-7(12)5-1-4-8(13)11-9(5)6/h1-4,12H,(H,11,13) |
InChI Key |
JRMDMFMYUDHASZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NC2=C(C=CC(=C21)O)F |
Origin of Product |
United States |
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